6-(4-Chlorophenoxy)pyridine-2-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

6-(4-chlorophenoxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO3/c13-8-4-6-9(7-5-8)17-11-3-1-2-10(14-11)12(15)16/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBAYWXNWIAHASM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)OC2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401251717 | |

| Record name | 6-(4-Chlorophenoxy)-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401251717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51362-41-5 | |

| Record name | 6-(4-Chlorophenoxy)-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51362-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(4-Chlorophenoxy)-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401251717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

6-(4-Chlorophenoxy)pyridine-2-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C12H10ClNO3

- Molecular Weight : 251.67 g/mol

- CAS Number : 1057260-27-1

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The compound exhibits various modes of action, such as:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : The compound can bind to specific receptors, influencing downstream signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in the development of new antimicrobial agents.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 12 | 64 µg/mL |

Anticancer Properties

The compound has also shown promise in cancer research. Studies have reported that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways.

- Case Study : A study evaluated the effect of the compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 50 µM, with an IC50 value of approximately 40 µM.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in activated macrophages.

Biochemical Pathways

This compound influences several biochemical pathways:

- Apoptosis Pathway : The compound activates caspase cascades leading to programmed cell death.

- NF-kB Pathway : It inhibits the NF-kB signaling pathway, reducing inflammation and tumor progression.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : Widely distributed in tissues, with a preference for liver and kidneys.

- Metabolism : Undergoes hepatic metabolism primarily through glucuronidation and sulfation.

- Excretion : Primarily excreted via urine as metabolites.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Methyl-Substituted Pyridinecarboxylic Acids

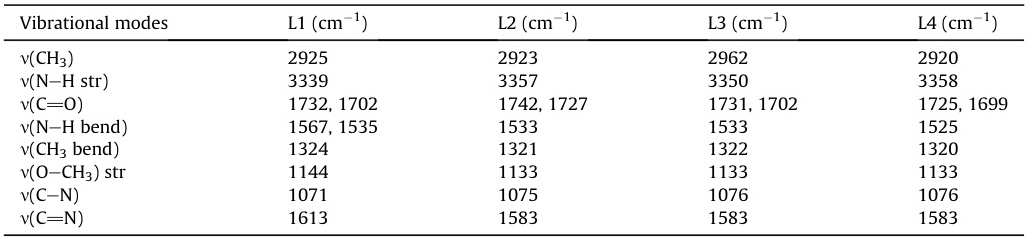

Compounds such as 6-(3-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester (L1) and its isomers (L2–L4) exhibit methyl substituents at varying positions on the pyridine ring . Key differences include:

- Electronic Effects: Methyl groups are electron-donating, leading to reduced electrophilicity at the carbonyl carbon compared to the electron-withdrawing 4-chlorophenoxy group in the target compound.

- Spectral Data : FTIR spectra of L1–L4 show carbonyl stretches at ~1700 cm⁻¹ (amide C=O) and ~1650 cm⁻¹ (ester C=O), with slight shifts depending on substituent position .

- Elemental Analysis : CHNS data confirms purity, with L1–L4 showing consistent C% (55–57%), H% (4.5–5.2%), and N% (9.5–10.5%) .

Chlorinated Pyridinecarboxylic Acids

- 3,6-Dichloro-2-pyridinecarboxylic Acid (CLPYD): DFT studies reveal a band gap of 5.30 eV and dipole moment of 3.61 D, indicating lower polarity and reactivity compared to amino-substituted analogs like 4-amino-3,6-dichloro-2-pyridinecarboxylic acid (AMPYD) (band gap: 4.89 eV; dipole moment: 6.22 D) . The 4-chlorophenoxy group in the target compound likely confers intermediate reactivity due to its balanced electron-withdrawing and steric effects.

Functional Group Variations

Sulfanyl and Methoxy Derivatives

Pyrimidinecarboxylic Acids

- 6-Chloro-2-(pyridin-3-yl)pyrimidine-4-carboxylic Acid: The pyrimidine ring increases hydrogen-bonding capacity, while the chlorine atom at the 6-position mirrors the electron-withdrawing effect of the 4-chlorophenoxy group in the target compound .

Physicochemical and Spectral Properties Comparison

Table 1: Key Properties of Selected Compounds

| Compound | Substituent | Band Gap (eV) | Dipole Moment (D) | Carbonyl Stretch (FTIR, cm⁻¹) |

|---|---|---|---|---|

| 6-(4-Chlorophenoxy)pyridine-2-COOH | 4-Cl-PhO- | N/A | Estimated ~5.0 | ~1680 (carboxylic acid C=O) |

| L1 (Methylamide isomer) | 3-Me-Pyridinyl | N/A | N/A | 1705 (amide C=O) |

| CLPYD | 3,6-diCl- | 5.30 | 3.61 | ~1690 |

| AMPYD | 4-NH₂,3,6-diCl- | 4.89 | 6.22 | ~1675 |

Table 2: Elemental Analysis (Selected Compounds)

| Compound | C% | H% | N% |

|---|---|---|---|

| L1 | 56.3 | 4.8 | 10.1 |

| L4 | 55.9 | 5.1 | 9.8 |

| 6-(2-Chlorophenyl)pyridine-2-COOH | 54.2 | 3.1 | 4.6 |

Vorbereitungsmethoden

Synthesis of 4-Chloropyridine-2-carboxylic Acid Chloride Intermediate

A crucial intermediate in the synthesis of 6-(4-chlorophenoxy)pyridine-2-carboxylic acid is 4-chloropyridine-2-carboxylic acid chloride. The preparation of this acid chloride is typically achieved by halogenation of pyridine-2-carboxylic acid derivatives using thionyl chloride in the presence of catalysts.

Catalysts: Bromine has been identified as an efficient catalyst for this transformation, outperforming sodium bromide and N,N-dimethylformamide (DMF) in terms of reaction time, yield, and purity. Bromine catalysis avoids the formation of significant by-products such as 4,5-dichloro compounds which lower yield and complicate purification.

Reaction Conditions: The reaction is conducted by adding thionyl chloride (typically 4-5 equivalents relative to pyridine-2-carboxylic acid) and bromine (0.1 equivalent) to the acid under a nitrogen atmosphere. The mixture is heated to about 85 °C for approximately 7 hours until the starting material is consumed.

Outcomes: This method yields 4-chloropyridine-2-carboxylic acid chloride with high purity and an 88.5% production rate relative to the starting acid, with impurities kept below 6% as analyzed by HPLC.

| Catalyst | Reaction Time (hours) | Yield (%) | Impurity (%) (4,5-dichloro compound) | Notes |

|---|---|---|---|---|

| Sodium bromide | >20 | Not industrially viable | High (~6%) | Long reaction time, low yield |

| N,N-Dimethylformamide | 6.5 | 76.3 | 6.2 | Moderate yield, impurity present |

| Bromine | 7 | 88.5 | 5.2 | High yield, high purity |

This bromine-catalyzed method is considered industrially advantageous for producing the acid chloride intermediate with minimized by-products and improved efficiency.

Introduction of the 4-Chlorophenoxy Group

The 6-(4-chlorophenoxy) substitution on the pyridine ring is typically introduced by nucleophilic aromatic substitution or etherification reactions involving 4-chlorophenol derivatives and a suitable pyridine precursor.

While direct literature on the exact synthesis of this compound is limited in the provided search results, related methodologies for aryl ether formation on pyridine rings include:

Nucleophilic substitution: Reacting a halogenated pyridine-2-carboxylic acid derivative (e.g., 6-chloropyridine-2-carboxylic acid chloride) with 4-chlorophenol under basic conditions to form the corresponding ether.

Catalysis and Solvent: Typically, a base such as potassium carbonate or sodium hydride is used in polar aprotic solvents (e.g., DMF or DMSO) to facilitate the nucleophilic attack of the phenol oxygen on the pyridine ring.

One-Pot Synthesis Approaches for Pyridine-2-carboxylic Acid Derivatives

Recent research has developed innovative one-pot synthetic routes to substituted pyridine-2-carboxylic acid derivatives, which could be adapted for the preparation of this compound.

Highlights from One-Pot Synthesis:

Starting Materials: Pyruvates and aldehydes are combined under mild catalytic conditions to form substituted pyridine-2,6-dicarboxylic acid derivatives.

Catalysts: Pyrrolidine-acetic acid catalysis enables the formation of dihydropyran intermediates, which are subsequently converted to pyridine derivatives.

Advantages: This method allows for concise synthesis under mild conditions, avoiding harsh reagents and lengthy reaction sequences.

Potential Application: Although this method focuses on 4-substituted pyridine-2,6-dicarboxylic acids, the strategy of forming functionalized pyridine rings via cascade reactions could be adapted to introduce the 4-(4-chlorophenoxy) substituent by selecting appropriate aldehyde or phenol precursors.

| Parameter | Condition/Result |

|---|---|

| Catalyst | Pyrrolidine (0.4 equiv), Acetic acid (1.0 equiv) |

| Solvent | Acetonitrile (MeCN) |

| Reaction Temperature | Room temperature |

| Reaction Time | 24 hours |

| Yield of Dihydropyran Intermediate | Up to 61% |

| Subsequent Conversion | Reaction with ammonium acetate to pyridine derivatives |

This approach offers a promising synthetic route for complex pyridine derivatives with potential for further functionalization.

Summary Table of Preparation Methods

Q & A

Q. What are the established synthetic routes for 6-(4-chlorophenoxy)pyridine-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves condensation of 4-chlorophenol with a pyridine precursor (e.g., 2-cyanopyridine) under basic conditions, followed by hydrolysis of the nitrile group to a carboxylic acid. Key steps include:

- Condensation : Use of K₂CO₃ or NaOH in DMF at 80–100°C for 12–24 hours to form the ether linkage.

- Hydrolysis : Treatment with concentrated HCl or H₂SO₄ under reflux to convert the nitrile to a carboxylic acid .

- Yield Optimization : Catalysts like CuI or Pd(OAc)₂ improve regioselectivity, while solvent polarity (DMF vs. toluene) affects reaction rates. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical for >90% purity .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the aromatic proton environment (e.g., δ 7.2–8.5 ppm for pyridine and chlorophenyl groups) and carboxylate resonance .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) with UV detection at 254 nm ensure purity >98%. Mass spectra show [M+H]⁺ peaks at m/z 265.6 .

- X-ray Diffraction : Single-crystal analysis resolves bond angles (e.g., C-O-C linkage at ~120°) and confirms planar pyridine-chlorophenyl geometry .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards).

- Ventilation : Conduct reactions in fume hoods due to potential HCl/SO₂ off-gassing during hydrolysis.

- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal, adhering to EPA guidelines .

Q. What are the common reactivity patterns of this compound under standard laboratory conditions?

- Methodological Answer :

- Electrophilic Substitution : Chlorophenyl group undergoes nitration (HNO₃/H₂SO₄) at the para position relative to Cl.

- Carboxylic Acid Reactions : Forms amides (via EDCI coupling) or esters (MeOH/H⁺).

- Reduction : LiAlH₄ reduces the pyridine ring to piperidine derivatives, altering bioactivity .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance enantiomeric purity or reduce byproducts?

- Methodological Answer :

- Chiral Catalysts : Use (R)-BINAP-Pd complexes for asymmetric synthesis of stereocenters in derivatives.

- DoE (Design of Experiments) : Vary temperature (60–120°C), solvent (DMF vs. THF), and catalyst loading (5–20 mol%) to minimize side products (e.g., diaryl ethers). Response surface modeling identifies optimal conditions .

Q. What strategies are effective for evaluating the compound’s biological activity in in vitro assays?

- Methodological Answer :

- Enzyme Inhibition : Screen against COX-2 or PDE4 using fluorescence polarization (e.g., FP-TDP substrate for PDE4 IC₅₀ determination).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM. Compare IC₅₀ values to chlorogenic acid analogs .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Meta-Analysis : Normalize data using Z-score transformations for IC₅₀ values from disparate assays (e.g., ELISA vs. radiometric).

- Structure Validation : Re-evaluate compound identity via LC-MS and 2D-NROSY to rule out isomer contamination .

Q. What structural analogs of this compound show improved pharmacokinetic properties, and how are they designed?

- Methodological Answer :

- Bioisosteric Replacement : Substitute chlorophenyl with trifluoromethylpyridine () to enhance metabolic stability.

- Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) to improve oral bioavailability. Hydrolysis in vivo regenerates the active form .

Q. Can this compound act as a ligand in catalytic systems, and what applications exist in material science?

- Methodological Answer :

Q. How do computational models predict the compound’s interaction with biological targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.